Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate
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Overview
Description
Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate is an organic compound with the molecular formula C13H17NO6 and a molecular weight of 283.284 g/mol It is a derivative of benzoic acid and is characterized by the presence of three methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ((3,4,5-trimethoxybenzoyl)amino)acetate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3,4,5-trimethoxybenzoic acid is reacted with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride.
Step 2: The resulting 3,4,5-trimethoxybenzoyl chloride is then reacted with methylamine to form the corresponding amide.
Step 3: Finally, the amide is esterified with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research has explored its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl ((3,4,5-trimethoxybenzoyl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate can be compared with other similar compounds, such as:
Methyl 3,4,5-trimethoxybenzoate: This compound is closely related and shares similar structural features but lacks the amino group.
3,4,5-Trimethoxybenzamide: Another related compound with similar biological activities but different functional groups.
Gallic acid derivatives: These compounds are naturally occurring and have similar antioxidant properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl ((3,4,5-trimethoxybenzoyl)amino)acetate is a compound recognized for its potential biological activities, particularly in medicinal chemistry. This organic compound features a unique structure that includes a methyl ester group, an amine linkage, and a 3,4,5-trimethoxybenzoyl moiety. The presence of three methoxy groups enhances its lipophilicity, which may influence its interaction with biological targets, making it a subject of interest in various pharmacological studies.
The compound belongs to the class of benzoyl derivatives and is characterized by its ability to serve as a versatile building block in organic synthesis. Its synthesis typically involves multiple steps to ensure high yields and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activity through various mechanisms:
-
Inhibition of Cancer Cell Growth :
- Studies have shown that compounds containing the 3,4,5-trimethoxybenzoyl moiety can inhibit the growth of multidrug-resistant cancer cells. For instance, a related compound demonstrated potent inhibition of human carbonic anhydrase (hCA) and the Wnt/β-catenin signaling pathway, leading to apoptosis in colorectal cancer cells with IC50 values as low as 1.9 μM .
- Antitumor Mechanisms :
- Structure-Activity Relationships (SAR) :
Case Study 1: Carbonic Anhydrase Inhibition
A study synthesized new derivatives that included the 3,4,5-trimethoxybenzoyl group and evaluated their effectiveness as hCA inhibitors. The most potent compound showed a Ki value of 6.8 nM and effectively suppressed target genes associated with cancer progression .
Case Study 2: Multidrug Resistance Reversal
Another research effort highlighted the ability of related compounds to restore sensitivity to doxorubicin in drug-resistant cell lines. This was achieved through the inhibition of P-glycoprotein (P-gp), a key player in multidrug resistance .
Comparative Analysis
The following table summarizes the biological activities and IC50 values of various related compounds:
Compound Name | Target Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Compound 15 | MCF-7 | 1.9 | hCA inhibition; apoptosis induction |
Compound 11 | NCI/ADR-RES | 2.1 | P-gp inhibition; restoration of drug sensitivity |
Compound BZML | A375 Melanoma | 1.1 | Antiproliferative effects via tubulin inhibition |
Compound 3b | HT-29 Xenograft | 0.5 | Induction of apoptosis through mitochondrial pathways |
Properties
Molecular Formula |
C13H17NO6 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 2-[(3,4,5-trimethoxybenzoyl)amino]acetate |
InChI |
InChI=1S/C13H17NO6/c1-17-9-5-8(6-10(18-2)12(9)20-4)13(16)14-7-11(15)19-3/h5-6H,7H2,1-4H3,(H,14,16) |
InChI Key |
VKGCEHUYFUTXRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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